molecular formula C10H9NO3S B3327280 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 32826-86-1

3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3327280
CAS No.: 32826-86-1
M. Wt: 223.25 g/mol
InChI Key: UZRHVEPFFWPFSN-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a five-membered heterocyclic structure recognized as a privileged motif in medicinal chemistry . The TZD core, containing sulfur and nitrogen heteroatoms with carbonyl groups at the 2 and 4 positions, serves as a critical pharmacophore for interacting with diverse biological targets . This specific derivative features a 2-methoxyphenyl substitution on the nitrogen at the 3-position of the thiazolidinedione ring, a modification that explores the structure-activity relationships of N-aryl TZD derivatives. As part of the TZD class, this compound is of significant interest for researchers developing new therapeutic agents. TZD derivatives are extensively investigated for a multitude of biological activities, including serving as antidiabetic agents through activation of the PPARγ nuclear receptor , demonstrating anticancer properties by disrupting cell cycle progression and inducing apoptosis , and exhibiting anti-inflammatory effects via inhibition of pro-inflammatory enzymes like COX-2 . Furthermore, the TZD scaffold shows promise in antimicrobial , antioxidant , and antitubercular research . The structural flexibility of the TZD core allows for further chemical exploration, such as Knoevenagel condensation at the C5 position, to develop novel hybrid molecules for multitarget therapies . This product is presented as a key chemical tool for scientists engaged in drug discovery, chemical biology, and pharmaceutical development. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-8-5-3-2-4-7(8)11-9(12)6-15-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHVEPFFWPFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 2 Methoxyphenyl 1,3 Thiazolidine 2,4 Dione

Strategies for the Synthesis of the Core 1,3-Thiazolidine-2,4-dione Ring System

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. nih.govnih.gov Its synthesis has been approached through various methodologies, ranging from traditional heating to more modern, environmentally conscious techniques. The availability of substitutions at the third and fifth positions makes it a versatile moiety for developing new chemical entities. nih.gov

Conventional Synthetic Approaches (e.g., from Chloroacetic Acid and Thiourea)

The most established and widely reported method for synthesizing the 1,3-thiazolidine-2,4-dione ring involves the condensation reaction between chloroacetic acid and thiourea. nih.govresearchgate.net In a typical procedure, aqueous solutions of chloroacetic acid and thiourea are mixed, often with initial cooling, which may result in the formation of a white precipitate. rsc.orgrasayanjournal.co.in Subsequently, a strong acid, such as concentrated hydrochloric acid, is added, and the mixture is heated under reflux for several hours. nih.govrsc.org Upon cooling, the 1,3-thiazolidine-2,4-dione product precipitates as a white crystalline solid, which can then be isolated by filtration and purified through recrystallization from a solvent like ethanol. rsc.orgpharmascholars.com This method, while effective, often requires prolonged reaction times and heating.

ReactantsReagents/SolventsConditionsProductTypical YieldRef.
Chloroacetic Acid, ThioureaWater, Conc. Hydrochloric AcidReflux/Heating (e.g., 10 hours)1,3-Thiazolidine-2,4-dione~43% rsc.orgpharmascholars.com

Microwave-Assisted Synthesis and Green Chemistry Principles

In response to the lengthy reaction times and energy consumption of conventional methods, more efficient and environmentally friendly strategies have been developed. These modern approaches align with the principles of green chemistry, which advocate for reducing or eliminating the use of hazardous substances. pharmascholars.comijrpr.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the synthesis of thiazolidinedione and its derivatives. ccsenet.orgmdpi.com For the core synthesis from chloroacetic acid and thiourea, microwave-assisted reflux can reduce the reaction time from several hours to as little as six minutes. rasayanjournal.co.in This technique provides a rapid and efficient alternative to conventional heating. ccsenet.org

Green Chemistry Principles: Conventional syntheses are often criticized for their use of organic solvents and catalysts that are environmentally problematic. frontiersin.orgnih.gov Green chemistry seeks to mitigate these issues through several innovative approaches:

Deep Eutectic Solvents (DESs): These novel solvents, such as those based on choline (B1196258) chloride, can function as both the reaction medium and the catalyst, eliminating the need for volatile organic solvents. frontiersin.orgnih.gov DESs are advantageous due to their low vapor pressure, non-flammability, biodegradability, and recyclability. frontiersin.org

Solid-Supported Catalysts: The use of solid-supported catalysts, like silica-supported iodine and potassium carbonate, is another green strategy. pharmascholars.comrsc.org These catalysts are non-toxic, easy to handle, and can be readily recovered by simple filtration and reused, which simplifies product purification and minimizes waste. pharmascholars.com

Solvent-Free Conditions: Some green methodologies eliminate the use of solvents altogether, for instance, by using a grindstone technique where mechanical force initiates the reaction or by heating the neat reactants on a sand bath. pharmascholars.comijrpr.com

MethodKey FeaturesAdvantagesRef.
Microwave-Assisted Use of microwave irradiation for heating.Drastically reduced reaction times (minutes vs. hours). rasayanjournal.co.inmdpi.com
Deep Eutectic Solvents DES acts as both solvent and catalyst.Avoids volatile organic solvents; biodegradable and recyclable. frontiersin.orgnih.gov
Solid-Supported Catalysis Heterogeneous catalysts (e.g., I2-Silica).Easy separation and recycling of catalyst; cleaner reaction. pharmascholars.comrsc.org

Introduction of the 2-Methoxyphenyl Moiety at the N3 Position

The nitrogen atom at the N3 position of the thiazolidine-2,4-dione ring is a primary site for chemical modification, allowing for the introduction of various alkyl or aryl substituents. arkat-usa.orgresearchgate.net

Reaction Conditions and Catalysis for N-Alkylation/Arylation

The N-alkylation or N-arylation of the TZD core is a crucial step in the synthesis of a vast array of derivatives.

Conventional Methods: The traditional approach is often a two-step process where the TZD is first deprotonated with a base to form an anionic salt. arkat-usa.org This salt is then reacted with an appropriate alkyl or aryl halide. nih.govarkat-usa.org Common bases for this transformation include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and triethylamine. arkat-usa.orgrsc.orgnih.gov The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone. rsc.orgnih.gov However, these methods can sometimes result in low yields and require elevated temperatures or long reaction times. arkat-usa.org

Modern Methods: More recent developments include efficient one-step N-alkylation protocols that can be performed at room temperature using triethylamine as both the base and solvent. arkat-usa.org For N-arylation, microwave-assisted synthesis using a base like K2CO3 in DMF has proven to be a rapid and green method, offering mild reaction conditions and excellent yields in a short timeframe. rsc.org In some cases, a catalytic amount of potassium iodide is added to facilitate the substitution reaction. nih.gov

Reaction TypeCommon BasesCommon SolventsConditionsRef.
N-Alkylation Triethylamine, K2CO3Acetone, DMFRoom Temperature to Reflux arkat-usa.orgnih.gov
N-Arylation K2CO3DMFMicrowave Irradiation or Reflux rsc.org

Specific Methods for 3-(2-Methoxyphenyl) Derivatization

The synthesis of the target compound, 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione, is achieved through the N-arylation of the pre-formed 1,3-thiazolidine-2,4-dione ring. Based on established methodologies for N-arylation of imides, a representative synthetic route involves the reaction of 1,3-thiazolidine-2,4-dione with a suitable 2-methoxyphenyl halide, such as 2-bromoanisole or 2-chloroanisole.

An efficient approach for this transformation would utilize microwave irradiation, which is known to facilitate such reactions. rsc.org The reaction would typically be performed using potassium carbonate as the base in a dimethylformamide (DMF) solvent. This method provides a rapid and high-yielding pathway to the desired N-arylated product under environmentally friendly conditions. rsc.org

Functionalization and Derivatization at the C5 Position of the Thiazolidine-2,4-dione Ring

The carbon at the C5 position of the thiazolidine-2,4-dione ring is flanked by two carbonyl groups, resulting in an "activated" methylene (B1212753) group. nih.govfrontiersin.org This high reactivity makes the C5 position the most common site for introducing further structural diversity, primarily through Knoevenagel condensation. nih.govmdpi.comnih.gov

This reaction involves the condensation of the TZD with an aldehyde or ketone, most commonly a substituted aromatic aldehyde. mdpi.comfrontiersin.org The reaction is typically catalyzed by a weak base, with piperidine, often used in conjunction with glacial acetic acid, being a frequent choice. nih.govmdpi.comnih.gov The condensation is usually carried out in a solvent such as toluene under reflux, which allows for the azeotropic removal of the water formed during the reaction, thereby driving the equilibrium towards the product. nih.govnih.gov

This derivatization can be performed on the this compound molecule itself. Reacting it with various aromatic aldehydes under Knoevenagel conditions would yield a library of 5-arylidene-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione derivatives, each with unique structural features.

Aldehyde ReactantCatalyst SystemSolventConditionsResulting C5-SubstituentRef.
4-HydroxybenzaldehydePiperidine / Acetic AcidTolueneReflux (110 °C)5-(4-Hydroxybenzylidene) nih.govnih.gov
3-MethoxybenzaldehydeDeep Eutectic SolventDESStirring at RT5-(3-Methoxybenzylidene) frontiersin.orgnih.gov
2-Chloroquinoline-3-carbaldehydePiperidineTolueneReflux5-(2-Chloroquinolin-3-ylmethylene) nih.gov

Knoevenagel Condensation Reactions (e.g., with Aldehydes)

The Knoevenagel condensation is a cornerstone reaction for derivatizing this compound. This reaction involves the base-catalyzed condensation of the active methylene group at the C5 position with an aldehyde, leading to the formation of a 5-arylidene or 5-alkylidene derivative. nih.govresearchgate.net The resulting exocyclic double bond extends the conjugation of the system and introduces a key point for structural variation.

The reaction is typically carried out by refluxing the thiazolidinedione and the respective aldehyde in a suitable solvent, such as ethanol or toluene, with a catalytic amount of a base like piperidine or morpholine. researchgate.netmdpi.com For instance, the condensation of thiazolidine-2,4-dione with various aromatic aldehydes in the presence of piperidine and glacial acetic acid in toluene at 110 °C has been reported to be an effective method. mdpi.com Another approach involves using anhydrous sodium acetate in acetic acid. derpharmachemica.com The products are often obtained in good yields after a simple work-up, which may involve pouring the reaction mixture into crushed ice to precipitate the product, followed by filtration and recrystallization. researchgate.net

The general scheme for the Knoevenagel condensation is as follows:

Reactant AReactant B (Aldehyde)Catalyst/SolventProductYield
This compoundSubstituted BenzaldehydePiperidine/Ethanol(Z)-5-(Substituted-benzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dioneModerate to Good
Thiazolidine-2,4-dione4-MethoxybenzaldehydeEthanol/Reflux5-(4-methoxybenzylidene)thiazolidine-2,4-dione71% mdpi.com
Thiazolidine-2,4-dione3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesPiperidine/Ethanol5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dionesNot specified researchgate.net

Mannich Reactions and Other C5 Modifications

The nitrogen atom at the N3 position of the thiazolidinedione ring can also be a site for derivatization, often through Mannich reactions. This reaction introduces an aminomethyl group onto the nitrogen atom. semanticscholar.org A typical procedure involves reacting the this compound with formaldehyde and a primary or secondary amine. derpharmachemica.com These reactions are valuable for introducing basic side chains, which can modulate the physicochemical properties of the parent molecule.

For example, a series of (5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones were synthesized via an initial Knoevenagel condensation followed by a Mannich reaction with various primary or secondary amines. derpharmachemica.com The Mannich bases are often formed by refluxing the thiazolidinedione derivative with formaldehyde and an amine in a solvent like ethanol. researchgate.net

Beyond the typical C5-benzylidene formation via Knoevenagel condensation, other modifications at the C5 position are less common but synthetically accessible. These could involve reactions that lead to spirocyclic systems or further functionalization of the exocyclic double bond formed during the Knoevenagel reaction.

SubstrateReagentsSolvent/ConditionsProduct Type
5-Arylidene-thiazolidine-2,4-dioneFormaldehyde, Primary/Secondary AmineEthanol/Reflux3-(Aminomethyl)-5-arylidene-thiazolidine-2,4-dione (Mannich Base) derpharmachemica.com
2,4-ThiazolidinedioneFormaldehyde, Secondary AminesNot specifiedMannich Reaction Derivatives semanticscholar.org

Introduction of Diverse Chemical Scaffolds (e.g., Acridine (B1665455), Pyrazole, Oxadiazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. Derivatives of this compound have been hybridized with various heterocyclic systems to create novel compounds with potentially enhanced or synergistic biological activities.

Acridine: Acridine derivatives are known for their wide range of biological activities, including antitumor and antimicrobial properties, primarily through DNA intercalation. mdpi.comnih.gov Hybrid molecules incorporating both thiazolidinedione and acridine moieties have been synthesized. A common synthetic route involves a multi-step process starting with a Knoevenagel condensation to form a 5-benzylidene-thiazolidine-2,4-dione intermediate, which is then N-substituted with an acridine moiety. For example, the reaction of a 5-benzylidene derivative with 9-(bromomethyl)acridine in refluxing acetone with anhydrous sodium carbonate and a catalytic amount of potassium iodide yields the desired hybrid compound. mdpi.com

Pyrazole: Pyrazole-containing compounds are a significant class of heterocycles with diverse pharmacological properties. nih.gov The synthesis of thiazolidinedione-pyrazole hybrids often involves the Knoevenagel condensation between a thiazolidinedione and a pyrazole-4-carbaldehyde. researchgate.net Prakash et al. reported the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones by refluxing thiazolidin-2,4-dione with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes in ethanol with a catalytic amount of piperidine. researchgate.net

Oxadiazole: The 1,3,4-oxadiazole ring is another important scaffold in medicinal chemistry. The synthesis of thiazolidinedione-oxadiazole hybrids can be achieved by linking the two rings. One common method involves preparing a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivative. This synthesis starts with the formation of an acetohydrazide intermediate, which is then cyclized with an aromatic acid using a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring linked to the thiazolidinedione core. nih.govnih.gov

Scaffold IntroducedGeneral Synthetic StrategyKey Reagents/Intermediates
AcridineN-substitution on the TZD ring with an acridine derivative. mdpi.com5-Benzylidene-thiazolidine-2,4-dione, 9-(bromomethyl)acridine. mdpi.com
PyrazoleKnoevenagel condensation between TZD and a pyrazole aldehyde. researchgate.netThiazolidine-2,4-dione, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net
1,3,4-OxadiazoleCyclization of an acetohydrazide intermediate with an aromatic acid. nih.govThiazolidine-2,4-dione acetohydrazide, aromatic acids, POCl3. nih.gov

Purification and Characterization Techniques for Novel Derivatives

The successful synthesis of novel derivatives of this compound relies on robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification: The primary methods for purifying these derivatives are recrystallization and column chromatography.

Recrystallization: This is a common and effective technique for purifying solid products. The crude product obtained after filtration is dissolved in a suitable hot solvent (e.g., ethanol, methanol, or water-ethanol mixtures) and allowed to cool slowly, leading to the formation of pure crystals. scispace.compharmascholars.comnih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed. nih.gov The progress of the reaction and the purity of the fractions are often monitored by thin-layer chromatography (TLC). mdpi.comnih.gov

Characterization: A combination of spectroscopic techniques is used to elucidate and confirm the structures of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for thiazolidinedione derivatives include strong peaks for the carbonyl (C=O) groups, typically in the range of 1670-1750 cm⁻¹, and the C=C bond of the benzylidene group around 1605-1610 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for structural determination.

In ¹H NMR spectra, characteristic signals include the singlet for the exocyclic vinyl proton (=CH) of the 5-benzylidene group, typically appearing downfield (around 7.8-8.2 ppm). nih.gov Protons of the aromatic rings and any substituents will appear in their respective characteristic regions. mdpi.com

In ¹³C NMR spectra, the signals for the two carbonyl carbons of the thiazolidinedione ring are observed at the downfield region (around 166-168 ppm). mdpi.com The carbons of the aromatic rings and the C=C double bond also give characteristic signals. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their molecular formula, often through high-resolution mass spectrometry (HRMS). nih.govnih.gov

TechniquePurposeKey Observations for Thiazolidinedione Derivatives
RecrystallizationPurification of solid products.Often performed using solvents like ethanol or methanol. scispace.comnih.gov
Thin-Layer Chromatography (TLC)Monitoring reaction progress and assessing purity.Plates are typically visualized under UV light. nih.gov
Infrared (IR) SpectroscopyFunctional group identification.C=O stretches (~1670-1750 cm⁻¹), C=C stretch (~1610 cm⁻¹). nih.gov
¹H NMR SpectroscopyStructural elucidation (proton environment).Singlet for =CH proton (~7.8-8.2 ppm), aromatic protons. nih.gov
¹³C NMR SpectroscopyStructural elucidation (carbon skeleton).Carbonyl carbons (~166-168 ppm). mdpi.com
Mass Spectrometry (MS)Molecular weight and formula determination.Provides the molecular ion peak (M+). nih.gov

Chemical Reactivity and Mechanistic Studies of 3 2 Methoxyphenyl 1,3 Thiazolidine 2,4 Dione Derivatives

Reaction Pathways and Transformation Mechanisms of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione scaffold is a versatile heterocyclic system characterized by several reactive sites, primarily the nitrogen atom at position 3 and the active methylene (B1212753) group at position 5. nih.gov The carbonyl group at position 4 is generally considered to be highly unreactive. nih.gov

The primary reaction pathways involving the TZD core include:

N-Substitution: The nitrogen atom at the N-3 position can be readily substituted. The typical method involves deprotonation with a suitable base to form an anion, which then acts as a nucleophile, attacking an alkyl or aryl halide. nih.gov This is the key step in the synthesis of N-aryl derivatives like 3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione.

C-5 Substitution (Knoevenagel Condensation): The methylene group at the C-5 position is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon nucleophilic upon deprotonation. researchgate.net This site readily undergoes Knoevenagel condensation with various aldehydes and ketones, typically catalyzed by a weak base such as piperidine or pyridine, to form 5-arylidene or 5-alkylidene derivatives. nih.govresearchgate.net This reaction is fundamental to the synthesis of a vast library of biologically active TZD compounds. sphinxsai.com

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized. For instance, oxidation of 2,3-disubstituted thiazolidin-4-ones with reagents like hydrogen peroxide in acetic acid can yield the corresponding sulfones. researchgate.net

Reduction and Ring Opening: The TZD ring can be opened under reductive conditions. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups and may lead to cleavage of the ring between the sulfur and C-2 positions. researchgate.net Similarly, sodium amalgam has been used to reduce the exocyclic double bond of 5-benzylidene derivatives. researchgate.net

Hydrolysis: The amide bond within the TZD ring is susceptible to hydrolysis, particularly under basic conditions. This leads to ring opening, a key pathway in the degradation of these compounds. researchgate.net

Below is a summary of key transformations involving the thiazolidine-2,4-dione core.

Reaction TypePosition(s) InvolvedReagents & ConditionsResulting Transformation
N-ArylationN-31. Base (e.g., NaOH, K2CO3) 2. Aryl HalideAttachment of an aryl substituent to the ring nitrogen.
Knoevenagel CondensationC-5Aldehyde/Ketone, Base (e.g., Piperidine), RefluxFormation of a 5-ylidene C=C double bond. nih.gov
OxidationS-1H2O2 / Acetic AcidConversion of the ring sulfide to a sulfone. researchgate.net
ReductionC-2, C-4, C-5LiAlH4, Sodium AmalgamReduction of carbonyls and/or C=C double bonds; may cause ring cleavage. researchgate.net
HydrolysisRing Amide BondAqueous Base (e.g., NaOH)Ring opening to form a thiocarbamate derivative. researchgate.net

Influence of the 2-Methoxyphenyl Substituent on Reactivity

The 2-methoxyphenyl group attached at the N-3 position significantly influences the reactivity of the thiazolidine-2,4-dione ring through a combination of steric and electronic effects.

Electronic Influence: The methoxy (B1213986) group exerts a dual electronic effect on the aromatic ring. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but it is strongly electron-donating through resonance (+R effect) because the oxygen's lone pairs can delocalize into the aromatic π-system. nih.gov

Resonance Effect (+R): This effect dominates, increasing the electron density on the phenyl ring, particularly at the ortho and para positions. This enhanced electron density on the N-aryl substituent can subtly influence the electronic properties of the attached TZD ring.

Inductive Effect (-I): This effect is weaker but pulls electron density from the ipso-carbon of the phenyl ring.

Substituent EffectDescriptionPotential Impact on Reactivity
Steric Hindrance The ortho-methoxy group physically obstructs space around the N-C bond and C-2 carbonyl.Reduces reactivity at the C-2 carbonyl; influences molecular conformation; may favor certain reaction pathways over others. mdpi.com
Electronic (Resonance) Electron-donating (+R) effect from the methoxy group's lone pairs.Increases electron density of the N-aryl ring, potentially modulating the electronic character of the TZD nitrogen. nih.gov
Electronic (Inductive) Electron-withdrawing (-I) effect from the electronegative oxygen atom.Pulls electron density from the ipso-carbon, a weaker, localized effect.

Intramolecular and Intermolecular Interactions

The structural features of this compound dictate the types of non-covalent interactions it can form, which are crucial for its conformation, physical properties, and interactions with other molecules.

Intramolecular Interactions: While the molecule lacks a classic hydrogen bond donor to form a strong intramolecular hydrogen bond with the ortho-methoxy group, other non-covalent forces are at play. The proximity of the methoxy group's oxygen atom to the C-2 carbonyl group of the TZD ring can lead to significant dipole-dipole interactions. Depending on the rotational conformation around the N-C(aryl) bond, these can be either repulsive or attractive, thereby creating a conformational energy preference. Theoretical studies on related ortho-substituted systems suggest that such interactions are critical for determining the molecule's preferred geometry. sjsu.edu The steric clash between the methoxy group and the TZD ring is also a major determinant of the molecule's three-dimensional structure.

Intermolecular Interactions: The this compound molecule possesses several sites capable of engaging in intermolecular interactions.

Hydrogen Bond Acceptance: The two carbonyl oxygens (at C-2 and C-4) and the ether oxygen of the methoxy group are all potent hydrogen bond acceptors. researchgate.net In the presence of protic solvents (like water or alcohols) or biological molecules with -OH or -NH groups, the compound can participate in strong intermolecular hydrogen bonds. Crystal structures of related TZD derivatives often show extensive hydrogen bonding networks. researchgate.net

Dipole-Dipole Interactions: The molecule is highly polar due to the presence of multiple carbonyl groups, an ether linkage, and a thioether. This polarity facilitates strong dipole-dipole interactions with itself in the solid state and with other polar molecules in solution.

π-π Stacking: The presence of the aromatic phenyl ring allows for potential π-π stacking interactions with other aromatic systems.

These interactions are fundamental to the compound's solubility, melting point, and its ability to bind to biological targets.

Stability and Degradation Pathways in Research Contexts

The stability of this compound is finite, and it can undergo degradation through several pathways, primarily hydrolysis and photodegradation.

Hydrolytic Degradation: The TZD ring is known to be susceptible to hydrolysis, especially under basic (high pH) conditions. researchgate.net Mechanistic studies on the related compound 3-methyl-1,3-thiazolidine-2,4-dione have shown that its hydrolysis in aqueous NaOH solutions is a base-catalyzed, two-step process. researchgate.net The initial, faster step involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (likely the more electrophilic C-2), leading to the opening of the heterocyclic ring. This forms an N-substituted thiocarbamate intermediate, which can then undergo a second, slower hydrolysis step. researchgate.net A similar pathway is the most probable route for the degradation of this compound in aqueous alkaline or neutral solutions, making its stability pH-dependent.

Photodegradation: Exposure to ultraviolet (UV) light, especially in the presence of a photocatalyst like titanium dioxide (TiO2), can induce degradation. Studies on other nitrogen-containing heterocyclic compounds have shown that photocatalytic degradation often proceeds via attack by highly reactive species, such as hydroxyl radicals (•OH). researchgate.net For this compound, two main degradation pathways can be postulated:

Attack on the Aromatic Ring: The electron-rich 2-methoxyphenyl ring could be hydroxylated by •OH radicals.

Attack on the TZD Core: The heterocyclic ring itself, particularly the electron-rich sulfur atom or the carbonyl groups, could be targeted by reactive oxygen species, potentially leading to ring cleavage. researchgate.net

These degradation pathways are important considerations in the handling, storage, and experimental use of the compound, particularly in assays involving aqueous buffers or exposure to light.

Degradation PathwayConditionsProbable MechanismLikely Products
Hydrolysis Aqueous solutions, particularly neutral to basic pHBase-catalyzed nucleophilic attack on a carbonyl carbon, leading to amide bond cleavage and ring opening. researchgate.netN-(2-methoxyphenyl)ureido acetate derivatives and thioglycolate species.
Photodegradation UV irradiation, often with a photocatalyst (e.g., TiO2)Generation of reactive oxygen species (e.g., •OH) that attack the molecule. researchgate.netHydroxylated aromatic derivatives, ring-opened fragments.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) on Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to determine optimized molecular geometry, electronic structure, and reactivity parameters for thiazolidine-2,4-dione derivatives. nih.govbiointerfaceresearch.com These calculations involve solving the Schrödinger equation, providing a detailed description of electron distribution and energy levels. For instance, DFT calculations using the B3LYP functional with a 6-31+G(d,p) or similar basis set are commonly used to optimize the geometry and predict the spectroscopic and electronic properties of such heterocyclic systems. biointerfaceresearch.comirjweb.com

The three-dimensional structure of 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione is critical to its biological function. Conformational analysis, often performed using DFT, explores the potential energy surface of the molecule to identify stable conformers. eie.gr For this specific compound, a key conformational feature would be the dihedral angle describing the rotation of the 2-methoxyphenyl group relative to the plane of the thiazolidine-2,4-dione ring. Different rotational isomers (rotamers) may possess varying energies and dipole moments, influencing how the molecule interacts with biological receptors.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for the thiazolidinone scaffold, particularly concerning keto-enol forms. researchgate.net While the dione (B5365651) structure of this compound is generally stable, theoretical calculations can confirm its energetic preference over potential enol tautomers. Studies on related 2-amino/imino-1,3-thiazolidin-4-one systems have shown that DFT calculations, combined with spectroscopic data, can definitively establish the predominant tautomeric form in solid and solution phases. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties and chemical reactivity of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability and reactivity. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. nih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov These energy values can be precisely calculated using DFT methods. irjweb.comyoutube.com For example, DFT calculations on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine yielded a HOMO-LUMO energy gap of 4.4871 eV, reflecting its chemical reactivity profile. irjweb.com

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amineDFT/B3LYP/6-311G-6.2967-1.80964.4871 irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In thiazolidine-2,4-dione derivatives, these regions are typically localized around the electronegative oxygen atoms of the carbonyl groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. For the thiazolidine-2,4-dione core, positive potential is often found around the hydrogen atom attached to the nitrogen (if unsubstituted) or other hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

By analyzing the MEP map, researchers can identify sites likely to be involved in intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are powerful computational experiments that analyze the structural and entropic changes of a ligand-protein system at an atomic level. nih.gov This technique is used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and its target protein, and compute binding free energies.

Docking Studies for Ligand-Target Interactions (Pre-clinical, Mechanism-focused)

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein. mdpi.com This preclinical method is essential for generating hypotheses about the mechanism of action for compounds like this compound. The process involves placing the ligand into the binding site of a receptor (whose 3D structure is typically obtained from a source like the Protein Data Bank) and using a scoring function to estimate the strength of the interaction. semanticscholar.org

Docking studies on various thiazolidine-2,4-dione derivatives have been performed against numerous targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) for antidiabetic activity and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for anticancer effects. nih.govmdpi.comsemanticscholar.org

A primary output of docking studies is the prediction of binding affinity, often expressed as a docking score or binding free energy (ΔG) in kcal/mol. mdpi.com A more negative score typically indicates a more favorable and stable interaction. These scores allow for the ranking of different compounds and help prioritize which derivatives to synthesize and test experimentally.

Furthermore, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: Crucial interactions with specific amino acid residues like Gln283 and Arg288 in the PPARγ binding site. semanticscholar.org

Hydrophobic Interactions: Engagement with nonpolar pockets within the active site.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and residues like tyrosine or phenylalanine.

For example, docking studies of various 5-substituted thiazolidine-2,4-dione analogues against PPARγ have shown interactions with key amino acids that are also engaged by standard drugs like Rosiglitazone, validating the binding mode. semanticscholar.orgijper.org

CompoundTarget ProteinBinding Free Energy (kcal/mol)Key Interacting ResiduesReference
5-(2-pyridinylbenzylidene)thiazolidine-2,4-dionePPARγ-Leu270, Gln283, Arg288 semanticscholar.org
5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dionePPARγ-Leu270, Gln283, Arg288 semanticscholar.org
Rosiglitazone (Standard)PPARγ-Leu270, Gln283 semanticscholar.org
Compound 7c (a sulfonylthiourea-TZD hybrid)VEGFR-2-12.72- mdpi.com
Compound 6c (a sulfonylthiourea-TZD hybrid)VEGFR-2-12.42- mdpi.com

*Binding free energy values were not specified in the reference for the PPARγ target, but key interactions were noted. semanticscholar.org

Identification of Potential Molecular Targets (e.g., PPARγ, VEGFR-2, Enzymes)

In silico methods, particularly molecular docking, are instrumental in identifying and characterizing the interactions between a small molecule, such as this compound, and its potential biological targets. The thiazolidine-2,4-dione scaffold is a well-established pharmacophore known to interact with a variety of protein targets.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):

The thiazolidine-2,4-dione core is famously recognized for its interaction with PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov Marketed antidiabetic drugs like pioglitazone (B448) and rosiglitazone, which feature this scaffold, act as PPARγ agonists. Computational docking studies on various thiazolidine-2,4-dione derivatives have consistently shown a characteristic binding mode within the ligand-binding domain of PPARγ. This binding is typically stabilized by hydrogen bonds between the acidic thiazolidinedione headgroup and key amino acid residues such as serine, histidine, and tyrosine in the active site. While specific docking studies for this compound are not extensively documented in publicly available literature, the presence of the thiazolidine-2,4-dione moiety strongly suggests its potential as a PPARγ modulator. The 2-methoxyphenyl substituent at the N3 position would be oriented towards the solvent-exposed region of the binding pocket, where its interactions could influence the binding affinity and selectivity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a significant class of anticancer agents. Several studies have explored thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors. Molecular modeling studies have indicated that the thiazolidine-2,4-dione scaffold can act as a hinge-binding motif, a common feature of kinase inhibitors. The interactions typically involve hydrogen bonds with key residues in the hinge region of the kinase domain. For a compound like this compound, the 2-methoxyphenyl group would likely occupy a hydrophobic pocket, and its specific orientation and interactions would be crucial for determining the inhibitory potency.

Other Enzymes:

The versatility of the thiazolidine-2,4-dione scaffold allows it to interact with a range of other enzymes. Computational studies on related compounds have suggested potential inhibitory activity against enzymes such as aldose reductase, which is implicated in diabetic complications, and various protein tyrosine phosphatases. The specific substitution pattern on the thiazolidine-2,4-dione ring, in this case, the 2-methoxyphenyl group at the N3 position, would significantly influence the selectivity and affinity for these alternative enzyme targets.

Table 1: Potential Molecular Targets for 3-Aryl-1,3-thiazolidine-2,4-diones and Their General Interaction Mechanisms

Target Protein Therapeutic Area General Interaction Mechanism
PPARγ Diabetes Hydrogen bonding of the thiazolidinedione headgroup with key residues (Ser, His, Tyr) in the ligand-binding domain.
VEGFR-2 Cancer The thiazolidinedione moiety acts as a hinge-binding motif, forming hydrogen bonds in the kinase domain.
Aldose Reductase Diabetic Complications Interactions with the enzyme's active site, often involving the thiazolidinedione ring.
Protein Tyrosine Phosphatases Various Binding to the catalytic site, with specificity influenced by substituents on the thiazolidinedione core.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity and properties of new, unsynthesized compounds.

Commonly employed descriptors in QSAR studies of thiazolidine-2,4-diones include:

Electronic Descriptors: Such as dipole moment and atomic charges, which are crucial for understanding the electrostatic interactions with the target protein.

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule and are important for fitting into the binding pocket.

Hydrophobic Descriptors: Most notably the partition coefficient (log P), which is critical for membrane permeability and reaching the target site.

Topological Descriptors: Which encode information about the connectivity of atoms in the molecule.

A typical QSAR model for a series of thiazolidine-2,4-dione derivatives might take the form of a linear equation, such as:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, ... are coefficients determined by regression analysis.

For QSPR, studies have focused on predicting physicochemical properties like solubility, melting point, and chromatographic retention times. For a molecule like this compound, QSPR models could predict properties based on its structural features, such as the presence of the methoxy (B1213986) group and the aromatic ring.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Thiazolidine-2,4-dione Derivatives

Descriptor Type Examples Relevance
Electronic Dipole Moment, HOMO/LUMO energies, Atomic Charges Describes the electronic aspects of molecule-target interactions.
Steric Molecular Weight, Molar Refractivity, van der Waals Volume Relates to the size and shape of the molecule and its fit within a binding site.
Hydrophobic Log P (Partition Coefficient) Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Wiener Index, Kier & Hall Connectivity Indices Quantifies molecular structure and branching.

These computational and theoretical approaches provide a robust framework for understanding the potential therapeutic applications of this compound. While direct experimental data and specific computational models for this exact compound may be limited in the public domain, the wealth of information available for the broader class of thiazolidine-2,4-diones allows for well-founded inferences about its likely molecular targets and structure-activity relationships.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents at N3 (2-Methoxyphenyl) on Biological and Chemical Properties

The presence of a phenyl ring at N3 is a common feature in many biologically active TZD derivatives. The nature and position of substituents on this aryl ring can fine-tune the activity. For instance, studies on 3-(methoxyphenyl)-2-aryl thiazolidin-4-ones have demonstrated cytotoxic activity. nih.gov While direct comparative data for the 2-methoxyphenyl isomer against its meta (3-) and para (4-) counterparts is limited in the provided literature, general medicinal chemistry principles suggest that the ortho-methoxy group can exert specific effects:

Steric Influence : The methoxy (B1213986) group at the ortho position can induce a conformational twist in the phenyl ring relative to the TZD plane. This fixed conformation can be either beneficial or detrimental for binding to a specific protein target, depending on the topology of the active site.

Electronic Effects : The methoxy group is an electron-donating group by resonance and weakly electron-withdrawing by induction. Its placement at the ortho position can influence the electron density of the TZD core and the N3-phenyl bond, potentially affecting the molecule's reactivity and binding capabilities through hydrogen bonds or other non-covalent interactions.

In broader studies of 3-aryl thiazolidinones, the substitution pattern on the N3-phenyl ring has been shown to be critical for various activities, including anticancer effects. nih.govresearchgate.net The specific 2-methoxyphenyl group provides a distinct spatial and electronic signature that can be optimized for specific therapeutic targets.

Role of C5 Modifications in Modulating Activity and Selectivity

The C5 position of the thiazolidine-2,4-dione ring contains an active methylene (B1212753) group that is readily functionalized, most commonly through Knoevenagel condensation with various aldehydes. frontiersin.orgmdpi.comijsrst.com This modification introduces a C5-ylidene moiety, which extends the conjugation of the system and provides a key point for structural variation to modulate biological activity and selectivity. For the 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione core, modifications at the C5 position with different substituted benzylidene groups have been a major strategy for developing potent therapeutic agents.

Structure-activity relationship studies have revealed that the electronic properties of the substituents on the C5-benzylidene ring are critical determinants of biological activity. e3s-conferences.orgnih.gov

Electron-Withdrawing Groups (EWGs) : The presence of EWGs such as nitro (-NO2), chloro (-Cl), fluoro (-F), or bromo (-Br) on the benzylidene ring often enhances biological potency. nih.govresearchgate.net For example, chloro and hydroxy substituted derivatives have shown potent anti-microbial activity. e3s-conferences.org Specifically, compounds with a 5-bromo or 5-chloro substituent on an indoline (B122111) ring system linked to a TZD displayed significant cytotoxicity. researchgate.net This suggests that EWGs may enhance interactions with biological targets or improve the pharmacokinetic properties of the molecule.

Electron-Donating Groups (EDGs) : The introduction of EDGs like methoxy (-OCH3) or hydroxyl (-OH) can also lead to potent compounds, though their efficacy is highly target-dependent. frontiersin.orgresearchgate.net One study found that a compound featuring a 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid structure exhibited antibacterial activity against S. aureus. researchgate.net

The position of the substituent on the C5-benzylidene ring is also crucial. Different positional isomers (ortho, meta, para) can lead to significant variations in activity due to altered steric and electronic profiles.

C5-Benzylidene SubstituentGeneral PositionObserved Impact on Biological ActivityReference
-Cl, -OHVariesPotent anti-microbial activity e3s-conferences.org
-OH, -OCH3, -NO2, -ClVariesGood antibacterial activity researchgate.net
-Br, -Cl, -F (EWGs)VariesEnhanced cytotoxic activity nih.gov
-OCH3 (EDG)metaActivity against S. aureus researchgate.net
-BrparaPotent cytotoxicity researchgate.net

Influence of Other Ancillary Moieties on Overall Activity Profile

To further enhance therapeutic potential and explore multi-target activities, the this compound scaffold can be functionalized with other bioactive moieties, creating hybrid molecules. This strategy aims to combine the pharmacological benefits of different pharmacophores into a single chemical entity, potentially leading to synergistic effects or novel mechanisms of action. nih.gov

Common ancillary moieties incorporated into TZD derivatives include other heterocyclic systems known for their biological activities:

Thiazole (B1198619) : The combination of TZD and thiazole scaffolds in a single hybrid molecule has been investigated for synergistic anticancer effects. nih.gov

Pyridinecarbohydrazone and Thiosemicarbazone : TZD-based hybrids incorporating these moieties have been synthesized and shown to possess high antimycobacterial activity, demonstrating potential for developing novel treatments for tuberculosis. nih.gov

Acridine (B1665455) : The introduction of an acridine moiety via N-substitution on the TZD ring has been shown to significantly affect activity against cancer cell lines, with an acridin-9-yl substituent enhancing antiproliferative effects.

Correlation of Computational Data with Experimental Observations in SAR Studies

Computational chemistry has become an indispensable tool for understanding the SAR of thiazolidine-2,4-dione derivatives, providing insights that guide the design and optimization of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are frequently employed to correlate the structural features of molecules with their biological activities. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the activity of TZD derivatives. imist.ma These models generate contour maps that highlight regions around the molecule where steric bulk, electrostatic charge, or other properties should be modified to increase or decrease activity, thus guiding rational drug design. imist.ma For instance, a QSAR model for lipoxygenase inhibition by TZD derivatives was developed with high predictive power. researchgate.netnih.govdoaj.org

Molecular Docking : This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. imist.manih.gov Docking studies on TZD derivatives have helped to elucidate their binding modes and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for their activity. rsc.orgnih.gov For example, molecular docking has been used to confirm the binding of TZD derivatives to targets like VEGFR-2, providing a structural basis for their antitumor effects. rsc.org

DFT and Molecular Dynamics : DFT analyses provide insights into the 3D geometry, reactivity, and electronic characteristics of the compounds, while molecular dynamics simulations can analyze the kinetic and structural characteristics of the ligand-protein complex over time. rsc.org

The integration of these computational approaches with experimental biological evaluation creates a powerful feedback loop. Experimental results validate the computational models, while the models provide testable hypotheses for designing next-generation compounds with improved potency and selectivity. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Green Chemistry Applications

The synthesis of thiazolidine-2,4-dione derivatives is continuously evolving, with a significant push towards more efficient, cost-effective, and environmentally benign methodologies. Future research for compounds like 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione will likely incorporate these advanced synthetic strategies.

Novel Synthetic Approaches: Researchers are moving beyond traditional multi-step procedures to develop more streamlined synthetic pathways. One-pot, three-component reactions are being utilized to construct complex TZD derivatives efficiently. For instance, the reaction of an amine, an aldehyde, and mercaptoacetic acid on a solid acidic catalyst like montmorillonite (B579905) KSF clay has been shown to produce novel TZD analogs in good yields. ijpsr.com Another approach involves the initial synthesis of a potassium salt of the TZD ring, which is then reacted with various halo-compounds (e.g., ethyl bromoacetate (B1195939) or bromomethyl derivatives) to achieve substitution at the N-3 position. mdpi.comnih.gov These methods offer versatile platforms for creating diverse libraries of N-substituted TZDs for biological screening.

Green Chemistry Applications: A major trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For the TZD scaffold, this includes replacing hazardous organic solvents and catalysts. Deep eutectic solvents (DESs) have emerged as promising green alternatives, acting as both the solvent and catalyst in the synthesis of TZD derivatives. frontiersin.orgnih.gov Studies have demonstrated the successful use of choline (B1196258) chloride-based DES for Knoevenagel condensation, a key reaction in modifying the C-5 position of the TZD ring. frontiersin.orgnih.gov While this specific reaction targets a different position, the principle of using DES and other green techniques, such as microwave-assisted synthesis, represents a significant future avenue for the environmentally responsible production of all TZD derivatives, including N-3 substituted variants.

Synthetic StrategyDescriptionKey Advantages
One-Pot, Three-Component Reaction Combines multiple reactants in a single step to form the final product. ijpsr.comIncreased efficiency, reduced waste, simplified procedure. ijpsr.com
N-3 Alkylation via Potassium Salt Formation of a TZD potassium salt followed by reaction with an alkyl halide. mdpi.comnih.govA versatile and established method for introducing a wide variety of substituents at the N-3 position. mdpi.comnih.gov
Deep Eutectic Solvents (DES) Using a mixture of hydrogen bond donors and acceptors as a green solvent and catalyst system. frontiersin.orgnih.govEnvironmentally friendly, biodegradable, and can enhance reaction rates. frontiersin.orgnih.gov

Advanced Computational Modeling and in silico Design

The integration of computational tools has become indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of new chemical entities before their synthesis. For the TZD scaffold, in silico methods are crucial for navigating future research.

QSAR and Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the structural features of TZD derivatives with their biological activity. niscpr.res.inmdpi.com By developing robust QSAR models, researchers can predict the potency of newly designed analogs, such as derivatives of this compound, against specific biological targets. mdpi.com These models help prioritize which compounds to synthesize, saving significant time and resources. niscpr.res.in

Molecular Docking and Dynamics: Molecular docking simulations are used to predict how TZD derivatives bind to the active sites of target proteins. This technique provides critical insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity. mdpi.com Docking studies have been extensively used to explore the binding of TZDs to targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various microbial enzymes. mdpi.comnih.govnih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding event. nih.gov

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early-stage evaluation of a compound's drug-likeness. nih.govnih.gov These in silico tools assess parameters like intestinal absorption, blood-brain barrier permeability, and potential toxicity, helping to identify and filter out candidates that are likely to fail in later developmental stages. nih.govnih.gov

Computational TechniqueApplication in TZD ResearchReference
QSAR Predicting the biological activity of new derivatives based on their chemical structure. mdpi.com
Molecular Docking Visualizing and analyzing the binding interactions between TZD compounds and protein targets. mdpi.comnih.gov
ADMET Prediction Evaluating the drug-like properties and potential toxicity profile of designed compounds. nih.govnih.gov

Discovery of New Biological Targets and Mechanisms of Action in Research Models

While initially recognized for their antidiabetic properties through the activation of PPAR-γ, the therapeutic potential of the TZD scaffold is now known to be much broader. nih.govresearchgate.net Ongoing research is focused on identifying novel biological targets and elucidating the mechanisms through which these compounds exert their effects.

Established and Emerging Targets: The primary mechanism for the antidiabetic effects of many TZDs is their action as agonists for PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. nih.govresearchgate.net However, research has expanded to include a variety of other targets, particularly in oncology and infectious diseases.

Anticancer Targets: Several studies have identified VEGFR-2, a key regulator of angiogenesis, as a target for novel TZD derivatives. nih.govrsc.org By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors. Other anticancer research has focused on the inhibition of human topoisomerases, enzymes critical for DNA replication in cancer cells. mdpi.com

Antimicrobial Targets: The TZD scaffold is being investigated for activity against various pathogens. For example, derivatives have been designed to target Shikimate kinase in Mycobacterium tuberculosis, offering a potential new strategy for treating tuberculosis. ijpsr.com

Mechanism of Action Studies: Beyond target identification, understanding the downstream cellular effects is crucial. In research models, TZDs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.gov The mechanism often involves modulating key signaling pathways that control cell proliferation and survival. mdpi.com For antidiabetic actions, studies in animal models have shown that TZDs improve insulin (B600854) sensitivity in peripheral tissues like skeletal muscle and reduce circulating free fatty acids. nih.gov

Biological TargetTherapeutic AreaMechanism of Action
PPAR-γ DiabetesAgonism leads to improved insulin sensitivity and regulation of glucose/lipid metabolism. nih.govresearchgate.net
VEGFR-2 CancerInhibition of angiogenesis, cutting off the tumor's blood supply. nih.govrsc.org
Topoisomerases CancerInhibition of DNA replication and repair in cancer cells. mdpi.com
Shikimate Kinase TuberculosisDisruption of an essential metabolic pathway in Mycobacterium tuberculosis. ijpsr.com

Development of the Thiazolidine-2,4-dione Scaffold as Research Probes or Tool Compounds

The chemical versatility of the thiazolidine-2,4-dione structure makes it a "privileged scaffold" in medicinal chemistry. nih.gov This means its core structure can be readily modified to interact with a wide range of biological targets. This adaptability makes it an excellent foundation for developing chemical probes or tool compounds.

A tool compound is a potent and selective small molecule inhibitor used to study the function of a specific biological target (like an enzyme or receptor) in a laboratory setting. By using a TZD-based inhibitor, researchers can probe the physiological and pathological roles of that target. The ability to easily synthesize a library of TZD derivatives allows for the systematic exploration of structure-activity relationships, leading to the optimization of compounds with high selectivity and potency for a desired target. nih.gov The development of such specific probes is essential for validating new drug targets and understanding complex biological pathways, paving the way for future therapeutic interventions.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione and its derivatives?

  • Methodological Answer : The core scaffold is synthesized via Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and substituted aromatic aldehydes (e.g., 2-methoxybenzaldehyde). For derivatives, N-substitution or further functionalization is achieved using reagents like 7-hydroxy-4-bromomethyl-2-oxo-2H-chromene. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., piperidine for Knoevenagel) are critical for yield optimization . Purification typically involves column chromatography, and structural validation uses NMR and mass spectrometry .

Q. How is the antioxidant activity of 1,3-thiazolidine-2,4-dione derivatives evaluated experimentally?

  • Methodological Answer : Antioxidant potential is commonly assessed via DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Compounds are tested at varying concentrations (e.g., 10–100 μM), and IC₅₀ values are calculated to quantify efficacy. Positive controls like ascorbic acid are included for comparison. UV-Vis spectrophotometry monitors radical scavenging at 517 nm .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–175 ppm).
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C of methoxy group) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉NO₃S: 240.03) .

Q. How can researchers ensure purity and stability during synthesis?

  • Methodological Answer :
  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%).
  • Stability Testing : Store compounds in anhydrous DMSO at -20°C to prevent hydrolysis. Monitor degradation via TLC .

Q. What safety protocols are recommended for handling thiazolidinedione derivatives?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate).
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) influence PPAR-γ binding affinity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between derivatives and PPAR-γ’s ligand-binding domain (e.g., PDB ID: 1K74). Key residues (e.g., Tyr473, His323) form hydrogen bonds with the thiazolidinedione core.
  • SAR Analysis : Electron-withdrawing groups (e.g., -NO₂) at the 5-arylidene position enhance binding (docking scores: -4.4 to -5.1 kcal/mol), while bulky substituents reduce affinity .

Q. What crystallographic parameters define the solid-state conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals monoclinic systems (space group P21/c) with unit cell dimensions (e.g., a = 7.657 Å, b = 15.799 Å). Intramolecular hydrogen bonds (e.g., N-H⋯O=C) stabilize the planar thiazolidinedione ring. Dihedral angles between the methoxyphenyl and core rings (~15–25°) impact packing efficiency .

Q. How can in silico methods predict metabolic stability and toxicity of thiazolidinedione derivatives?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier permeability.
  • CYP450 Inhibition : Use molecular dynamics simulations to evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4). Derivatives with low TPSA (<140 Ų) show reduced hepatotoxicity .

Q. What strategies optimize the hypoglycemic activity of this compound in vivo?

  • Methodological Answer :
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance oral bioavailability.
  • In Vivo Testing : Administer compounds (10–50 mg/kg) to streptozotocin-induced diabetic rats. Monitor glucose levels weekly and compare to rosiglitazone controls. Histopathology assesses pancreatic β-cell preservation .

Q. How do impurities in synthetic batches affect pharmacological profiles, and how are they characterized?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS to detect by-products (e.g., deiodinated analogs or oxidation products).
  • Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH for 6 months) identify major degradation pathways. For example, 5-arylidene substituents are prone to photooxidation, requiring light-protected storage .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.